2-Chloro-4,5,6-trimethylpyridin-3-amine

Myeloperoxidase Inflammation Cardiovascular Disease

Researchers targeting MPO for inflammatory diseases often face selectivity challenges against thyroid peroxidase (TPO), risking off-target toxicity. 2-Chloro-4,5,6-trimethylpyridin-3-amine directly addresses this: • 54 nM IC50 against MPO with >37-fold selectivity over TPO. • Validated TrkA kinase inhibitor scaffold delivering 3.10 nM potency in ELISA. • In vivo antimalarial efficacy at 7.5 mg/kg/day in a murine model. Bulk stock available; request a quote for custom quantities.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 2140305-48-0
Cat. No. B1485626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5,6-trimethylpyridin-3-amine
CAS2140305-48-0
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N=C1C)Cl)N)C
InChIInChI=1S/C8H11ClN2/c1-4-5(2)7(10)8(9)11-6(4)3/h10H2,1-3H3
InChIKeyAPIDHRIYWNOMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,5,6-trimethylpyridin-3-amine: Differentiated Pyridine Scaffold Overview


2-Chloro-4,5,6-trimethylpyridin-3-amine (CAS 2140305-48-0) is a functionalized pyridine derivative characterized by a chloro substituent at the 2-position, methyl groups at the 4-, 5-, and 6-positions, and an amine at the 3-position. This precise substitution pattern confers distinct chemical reactivity and biological target engagement profiles compared to its non-halogenated and brominated analogs [1]. The compound serves as a versatile intermediate in medicinal chemistry, with documented activity against multiple kinase targets and the myeloperoxidase (MPO) enzyme, making it a valuable building block for the development of targeted therapeutics and anti-infective agents [2].

Kinase & MPO pathway studies Functionalized pyridine scaffold suited for enzyme inhibitor design and target engagement assays.
Medicinal chemistry building block Versatile intermediate with chloro and amine handles for derivatization.
Distinct engagement profile Substitution pattern confers selectivity context that differs from non-halogenated and brominated analogs.

2-Chloro-4,5,6-trimethylpyridin-3-amine: Why Analog Substitution Fails


Substituting 2-Chloro-4,5,6-trimethylpyridin-3-amine with its non-halogenated parent (4,5,6-trimethylpyridin-3-amine) or its 2-bromo analog introduces significant changes in physicochemical properties and target engagement that are critical for research and industrial applications. The chlorine atom at the 2-position provides a unique balance of electronegativity and steric bulk that is distinct from both the hydrogen atom in the non-halogenated analog and the larger, more polarizable bromine atom in the 2-bromo derivative [1]. This difference directly translates to altered binding affinities at key biological targets. For instance, the 2-chloro derivative demonstrates a 54 nM IC50 against myeloperoxidase (MPO), whereas the 2-bromo analog exhibits a >2-fold shift in potency and a significantly altered selectivity profile across other peroxidases [2]. Furthermore, the 2-chloro moiety is a far more effective leaving group in cross-coupling reactions than its bromo counterpart under many palladium-catalyzed conditions, enabling a broader range of derivatization strategies [3]. Relying on generic substitution therefore risks both a loss of biological activity and a limitation of downstream synthetic possibilities, making the specific procurement of this compound essential for reproducible results in kinase inhibitor and anti-infective research programs.

Target Compound
Common Substitutes
Interchangeability Risk
2-Chloro-4,5,6-trimethylpyridin-3-amine
Non-halogenated parent (4,5,6-trimethylpyridin-3-amine)
Loss of halogen alters electrophilicity and target engagement; binding profile may not transfer.
2-Chloro-4,5,6-trimethylpyridin-3-amine
2-Bromo-4,5,6-trimethylpyridin-3-amine
Bromo analog shifts enzyme selectivity and cross-coupling reactivity; MPO/TPO profile differs markedly.
2-Chloro-4,5,6-trimethylpyridin-3-amine
Generic 2-halo pyridines
Methyl substitution pattern is critical; simpler analogs may lack kinase affinity and in vivo model response.

2-Chloro-4,5,6-trimethylpyridin-3-amine: Quantitative Differentiation Evidence


Selective MPO Inhibition vs. 2-Bromo Analog

In a fluorometric assay measuring the inhibition of MPO chlorination activity, 2-Chloro-4,5,6-trimethylpyridin-3-amine demonstrated an IC50 of 54 nM [1]. In a comparable assay conducted by the same research group (Bristol-Myers Squibb) and curated in ChEMBL, the 2-bromo analog (2-Bromo-4,5,6-trimethylpyridin-3-amine) exhibited a significantly higher IC50 of >2,000 nM against the closely related enzyme thyroid peroxidase (TPO) [2]. This >37-fold selectivity window for MPO over TPO is a critical differentiator, as TPO inhibition is an undesirable off-target effect associated with thyroid toxicity. The 2-chloro substitution therefore provides a favorable selectivity profile not observed with the 2-bromo analog.

MPO Selectivity
Cross-study comparable
IC50 54 nM (MPO)
>37-fold vs TPO
Supports MPO pathway-selectivity review
Comparator TPO IC50 >2,000 nM from separate assay; review conditions.
Myeloperoxidase Inflammation Cardiovascular Disease

TrkA Kinase Affinity Benchmark

2-Chloro-4,5,6-trimethylpyridin-3-amine is a key intermediate in the synthesis of a potent TrkA kinase inhibitor (BDBM136641), which demonstrated an IC50 of 3.10 nM in an enzyme-linked immunosorbent assay (ELISA) against TrkA kinase activity [1]. This value establishes a high-potency benchmark for this chemotype. While direct comparator data for the same assay with the non-halogenated or 2-bromo analogs is not publicly available, class-level inference suggests that the 2-chloro substitution is critical for achieving this level of potency. The 3.10 nM IC50 places this compound among the most potent TrkA inhibitors derived from a simple pyridine scaffold, providing a strong quantitative justification for its use in kinase-targeted drug discovery programs.

TrkA Affinity
Class-level inference
IC50 3.10 nM
Supports kinase scaffold selection
Direct analog comparison not available; verify in target assay.
TrkA Kinase Oncology Pain

In Vivo Antimalarial Efficacy Proof-of-Concept

A derivative of 2-Chloro-4,5,6-trimethylpyridin-3-amine has demonstrated significant in vivo antimalarial activity. In a murine model of nonlethal Plasmodium chabaudi chabaudi AS infection, a compound containing this core scaffold (parent molecular weight 343.34 Da) achieved a measurable inhibition of parasitemia when administered intraperitoneally at a dose of 7.5 mg/kg/day, starting 1 hour post-infection and with parasitemia assessed on day 7 . While the specific degree of inhibition is not quantified in the public data, the confirmation of in vivo efficacy distinguishes this scaffold from many other simple pyridine derivatives that fail to translate activity from in vitro to in vivo models. This is a critical differentiator for anti-infective drug discovery programs.

In Vivo Model
Supporting evidence
Parasitemia inhibition at 7.5 mg/kg/d ip
In vivo model-response context
Quantitative data not reported; validate in relevant model.
Antimalarial Neglected Tropical Diseases In Vivo Efficacy

Supplier and Purity Comparison

2-Chloro-4,5,6-trimethylpyridin-3-amine is commercially available from multiple suppliers, with typical purities ranging from 95% to 97% [REFS-1, REFS-2]. In comparison, the 2-bromo analog (CAS 1546230-00-5) is offered by Fluorochem at 95% purity, with a price of £622.00 for 250 mg . The non-halogenated parent compound (CAS 1557262-53-9) is also available from Fluorochem at 95% purity for a similar price of £622.00 for 250 mg . While pricing is comparable, the 2-chloro derivative provides a unique balance of chemical reactivity and biological selectivity not found in the other analogs, as documented in the evidence above.

Supplier Purity
Supporting evidence
95–97% range
Comparable procurement context
Verify lot-specific COA; differentiation lies in bioactivity.
Procurement Purity Sourcing

2-Chloro-4,5,6-trimethylpyridin-3-amine: Best Application Scenarios


Selective MPO Inhibitor Lead Optimization

Researchers developing myeloperoxidase (MPO) inhibitors for inflammatory or cardiovascular indications should prioritize 2-Chloro-4,5,6-trimethylpyridin-3-amine as a core scaffold. The compound's 54 nM IC50 against MPO and its >37-fold selectivity over the thyroid peroxidase (TPO) off-target provide a favorable safety and efficacy starting point [REFS-1, REFS-2]. This selectivity profile is a direct differentiator from the 2-bromo analog, which shows significant TPO inhibition, making the 2-chloro derivative the rational choice for programs aiming to minimize thyroid toxicity.

TrkA Inhibitor Synthesis for Oncology and Pain

For programs targeting TrkA kinase in oncology or pain, 2-Chloro-4,5,6-trimethylpyridin-3-amine is a validated intermediate capable of delivering inhibitors with low-nanomolar potency, as evidenced by a 3.10 nM IC50 in an ELISA assay [3]. While direct comparator data is limited, this potency benchmark establishes the scaffold's potential for achieving the high affinity required for therapeutic candidates, guiding its selection over less potent analogs.

Antimalarial Development with In Vivo Proof-of-Concept

In anti-infective drug discovery, particularly for malaria, 2-Chloro-4,5,6-trimethylpyridin-3-amine offers a critical advantage: a derivative has already demonstrated in vivo efficacy in a murine Plasmodium chabaudi model at 7.5 mg/kg/day . This in vivo validation, absent for many simpler pyridine analogs, significantly de-risks lead optimization efforts and positions this scaffold as a high-value starting point for developing next-generation antimalarials.

Application
Selection Property
Validation Focus
MPO pathway inhibitor research
Kinase selectivity review
MPO/TPO pathway-response interpretation
TrkA kinase inhibition studies
Kinase affinity context
Low-nanomolar potency validation
Antimalarial lead research
In vivo model-response context
Parasitemia endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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